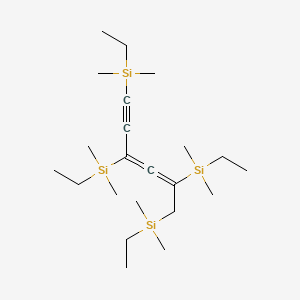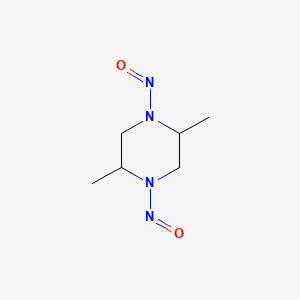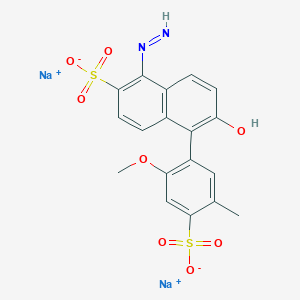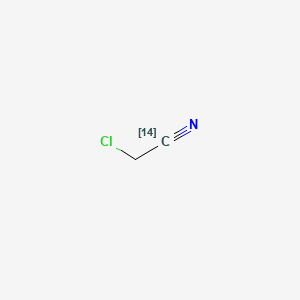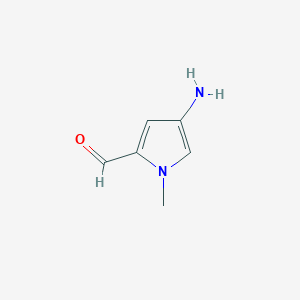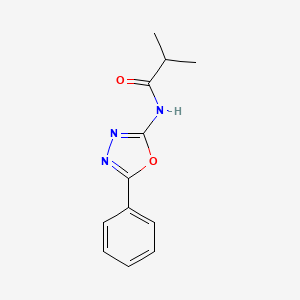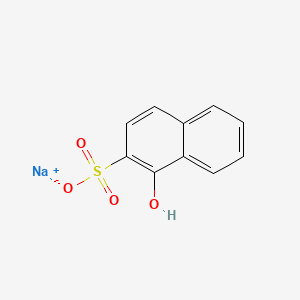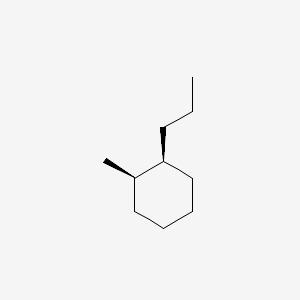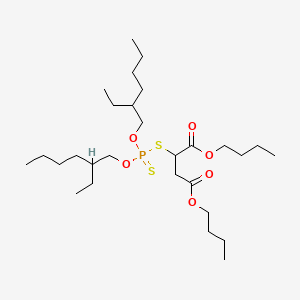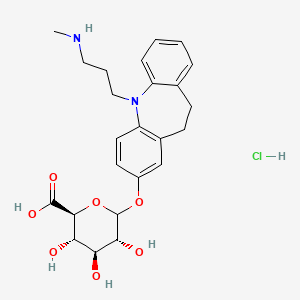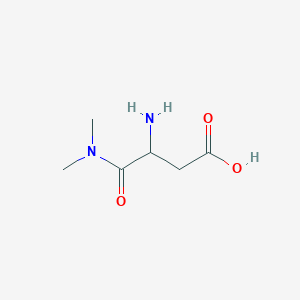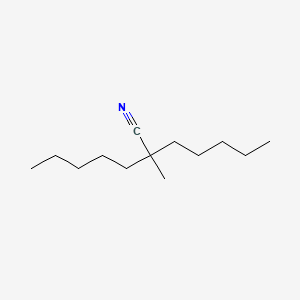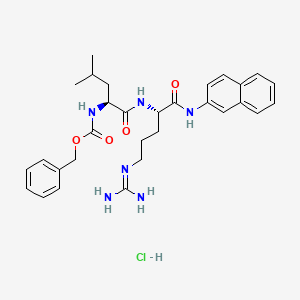
Z-Leu-Arg-betaNA . HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Leu-Arg-betaNA It is commonly used in biochemical research due to its specific properties and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Arg-betaNA . HCl involves multiple steps, starting with the protection of amino groups and the coupling of amino acids. The process typically includes:
Protection of Amino Groups: Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups of leucine and arginine.
Coupling Reaction: The protected amino acids are then coupled using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Z-Leu-Arg-betaNA . HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The naphthalene ring can undergo oxidation reactions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptides.
Oxidation: Yields oxidized derivatives of the naphthalene ring.
Substitution: Forms substituted derivatives with modified amino groups.
Aplicaciones Científicas De Investigación
Z-Leu-Arg-betaNA . HCl is widely used in scientific research, particularly in:
Biochemistry: Studying enzyme kinetics and protein interactions.
Molecular Biology: Investigating peptide-protein interactions and signal transduction pathways.
Medicine: Exploring potential therapeutic applications and drug development.
Industry: Used in the synthesis of specialized peptides and as a reagent in various biochemical assays .
Mecanismo De Acción
The mechanism of action of Z-Leu-Arg-betaNA . HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it can inhibit or activate enzymes by mimicking natural substrates or inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Z-Leu-Arg-AMC: Another peptide derivative used in similar biochemical assays.
Z-Leu-Arg-pNA: A chromogenic substrate for protease assays.
Z-Leu-Arg-R110: A fluorogenic substrate used in enzyme kinetics studies .
Uniqueness
Z-Leu-Arg-betaNA . HCl is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its naphthalene ring provides distinct optical properties, making it useful in fluorescence-based assays.
Propiedades
Número CAS |
202002-15-1 |
|---|---|
Fórmula molecular |
C30H39ClN6O4 |
Peso molecular |
583.1 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C30H38N6O4.ClH/c1-20(2)17-26(36-30(39)40-19-21-9-4-3-5-10-21)28(38)35-25(13-8-16-33-29(31)32)27(37)34-24-15-14-22-11-6-7-12-23(22)18-24;/h3-7,9-12,14-15,18,20,25-26H,8,13,16-17,19H2,1-2H3,(H,34,37)(H,35,38)(H,36,39)(H4,31,32,33);1H/t25-,26-;/m0./s1 |
Clave InChI |
DXOJXEMFAXECTH-CCQIZPNASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


